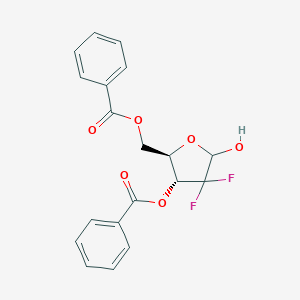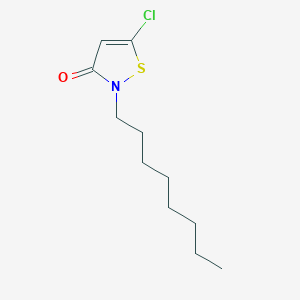
5-Chloro-2-n-octyl-4-isothiazolin-3-one
Übersicht
Beschreibung
5-Chloro-2-n-octyl-4-isothiazolin-3-one is a member of the class of 1,2-thiazole that is 1,2-thiazol-3-one substituted on the nitrogen (position 2) by an octyl group . It is a fungicide and antibacterial agent used for the treatment of canker and other fungal and bacterial diseases in fruit trees .
Synthesis Analysis
Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides. These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis
Isothiazolinone is an organic compound with the formula (CH)2SN(H)CO . It is a white solid and is structurally related to isothiazole .Chemical Reactions Analysis
The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .Physical And Chemical Properties Analysis
Isothiazolinone is a white solid with a molar mass of 101.127 . It has a melting point of 74–75 °C (165–167 °F; 347–348 K) .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition and Antimicrobial Activity : This compound is effective in inhibiting corrosion of carbon steel in artificial seawater and shows good antibacterial activity against metal-oxidizing bacteria (Moradi, Moradi, Duan, & Du, 2013). Additionally, galvanized coatings with this compound in electrolytes improve microbial corrosion resistance and have bactericidal action against sulphate-reducing bacteria (Zhai, Myamina, Duan, & Hou, 2013).
Toxicity in Brain Cells and Blood-Brain Barrier Dysfunction : Isothiazolinone biocides, including 5-Chloro-2-n-octyl-4-isothiazolin-3-one, can cause toxicity in brain cells and blood-brain barrier dysfunction, with different mechanisms based on their chemical structure (Kim, Kim, & Bae, 2021).
Cyclization Products : This compound is identified as a major product in the cyclization of certain chemicals, indicating its significance in chemical reactions (Miller, Weiler, & Hausman, 1971).
Enhancement of Antimicrobial Activity : In combination with Cu2+, 5-Chloro-2-n-octyl-4-isothiazolin-3-one's antimicrobial activity is enhanced, offering potential benefits in metalworking fluids (Riha, Sondossi, & Rossmoore, 1990).
High Occupational Exposure : There is a high occupational exposure to isothiazolinones in various industrial product categories, highlighting the need for further research on this issue (Nielsen, 1994).
Detection in Environmental Waters : A method has been developed for detecting isothiazolinones in environmental waters with high sensitivity, indicating its environmental presence and potential impact (Rafoth, Gabriel, Sacher, & Brauch, 2007).
Safety And Hazards
Isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . They are also toxic if swallowed, in contact with skin or if inhaled . They cause severe skin burns and eye damage, and may cause an allergic skin reaction . They are very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Considering the relevance and importance of isothiazolinone biocides, the present review describes the state-of-the-art knowledge regarding their synthesis, antibacterial components, toxicity (including structure–activity–toxicity relationships) outlines, and (photo)chemical stability . Due to the increasing prevalence and impact of isothiazolinones in consumer’s health, analytical methods for the identification and determination of this type of biocides were also discussed .
Eigenschaften
IUPAC Name |
5-chloro-2-octyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXFIUOGSODQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432555 | |
| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-n-octyl-4-isothiazolin-3-one | |
CAS RN |
26530-24-5 | |
| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)
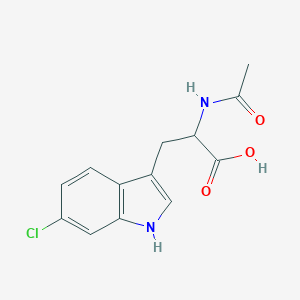
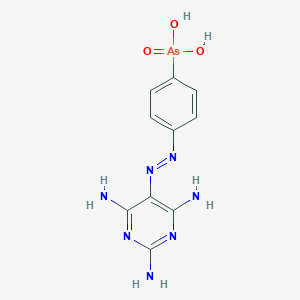
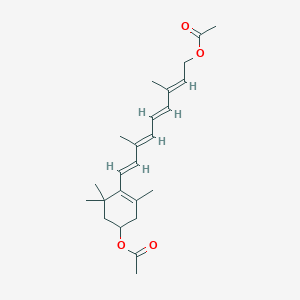

![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
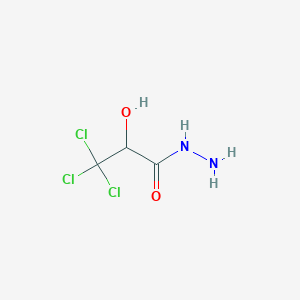
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)
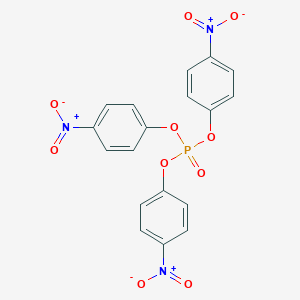

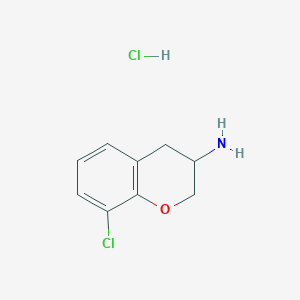
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)
